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Official Dosing & Administration Protocol

Parameter Specification

Initial Dose 160 mg, orally, once daily for 14 days [1] [2]

Maintenance Dose 160 mg, orally, twice daily (after the initial 14-day period) [1] [2]

Food Instructions Can be taken with or without food [1] [3]

Administration Note Swallow capsules whole with water. Do not open, chew, crush, or dissolve [2].

Pharmacokinetic Rationale and Drug Disposition

The dosing regimen is strategically designed to account for repotrectinib's unique time-dependent

pharmacokinetics (PK), primarily driven by autoinduction [4].

Mechanism of Autoinduction: Repotrectinib induces its own metabolism, leading to a time-

dependent increase in clearance. A population PK (PopPK) model indicates that the maximum drug-
induced clearance can reach 4.9 times the baseline clearance [4].
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Purpose of the Lead-in Period: The initial 14-day once-daily dosing phase allows the autoinduction

process to reach a steady state, mitigating abrupt changes in drug exposure and helping patients
better tolerate the therapy before transitioning to the higher maintenance dose [4].

Elimination and Distribution: A PopPK analysis confirmed that a two-compartment model with first-
order absorption and an absorption lag time best describes repotrectinib's disposition [4].

The following diagram illustrates the workflow of the autoinduction process and its impact on dosing

strategy:
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Clinical Trial Evidence and Efficacy Data

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40313033/
https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40313033/
https://www.smolecule.com/products/s541804?utm_src=pdf-body-img
https://www.smolecule.com/products/s541804?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The approved dosing regimen is supported by efficacy and safety data from the pivotal TRIDENT-1 trial

(NCT03093116) [1] [3] [5]. The table below summarizes key efficacy outcomes.

Patient Population Confirmed ORR (95% CI) Median DOR (months)

ROS1+ NSCLC, TKI-naïve 79% (68, 88) [3] 34.1 [3]

ROS1+ NSCLC, prior ROS1 TKI 38% (25, 52) [3] 14.8 [3]

NTRK+ Solid Tumors, TKI-naïve 58% (41, 73) [1] Not Estimable [1]

NTRK+ Solid Tumors, prior TKI 50% (35, 65) [1] 9.9 [1]

Abbreviations: ORR, Objective Response Rate; DOR, Duration of Response; CI, Confidence Interval.

Considerations for Experimental Protocol Design

For scientists designing non-clinical or clinical studies, consider these factors derived from the clinical

profile:

Adverse Event Management: In trials, the most common adverse reactions (>20%) include
dizziness, dysgeusia, peripheral neuropathy, constipation, dyspnea, fatigue, ataxia, cognitive

impairment, muscular weakness, and nausea [1] [3]. The 14-day lead-in period was implemented, in
part, to help patients adapt to neurological side effects like dizziness, which is often transient and

grade 1/2 in severity [6].
Drug-Drug Interactions: As a CYP enzyme inducer (and likely substrate), repotrectinib has a high

potential for drug-drug interactions. Clinical trial protocols should include strict exclusion criteria for
concomitant use of strong CYP3A inducers or inhibitors [2].

Special Populations: The flat dosing regimen is supported by PopPK analysis, which found that
while body weight affects clearance and volume, no dose adjustments are necessary. Age was found

to affect maximum clearance, but the same dose is recommended for adults and adolescents ≥12
years [2] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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